Pyridazine, 3-ethoxy-6-phenoxy-
CAS No.: 61690-60-6
Cat. No.: VC8381461
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61690-60-6 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 3-ethoxy-6-phenoxypyridazine |
| Standard InChI | InChI=1S/C12H12N2O2/c1-2-15-11-8-9-12(14-13-11)16-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
| Standard InChI Key | KBUCANMPRAHSHC-UHFFFAOYSA-N |
| SMILES | CCOC1=NN=C(C=C1)OC2=CC=CC=C2 |
| Canonical SMILES | CCOC1=NN=C(C=C1)OC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Pyridazine, 3-ethoxy-6-phenoxy- consists of a pyridazine core substituted with two distinct functional groups:
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Ethoxy group: Positioned at carbon 3, this moiety introduces electron-donating effects through the oxygen atom, influencing the compound’s reactivity and solubility.
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Phenoxy group: Located at carbon 6, this aromatic ether group enhances the compound’s lipophilicity and potential for π-π stacking interactions .
The planar pyridazine ring system, with nitrogen atoms at positions 1 and 2, creates a electron-deficient aromatic system, making it susceptible to nucleophilic and electrophilic substitutions. The spatial arrangement of substituents impacts intermolecular interactions, as evidenced by similar pyridazine derivatives .
Synthetic Pathways and Methodologies
Nucleophilic Substitution Routes
A plausible synthesis involves sequential nucleophilic substitutions on 3,6-dichloropyridazine:
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Ethoxylation: Reaction with sodium ethoxide (NaOEt) in ethanol under reflux to replace the chlorine at position 3.
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Phenoxylation: Subsequent treatment with phenol derivatives (e.g., potassium phenoxide) in a polar aprotic solvent like dimethylformamide (DMF) to substitute the chlorine at position 6 .
This two-step approach mirrors methods used for synthesizing 3-chloro-6-substituted pyridazines, where phosphorus oxychloride facilitates chlorination .
Alternative Strategies
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Ullmann Coupling: Copper-catalyzed coupling of 3-ethoxypyridazine-6-ol with iodobenzene could introduce the phenoxy group, though this method may require elevated temperatures .
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Hydrazine Intermediates: As demonstrated in Scheme 1 of , hydrazine hydrate can react with chloropyridazines to form hydrazine derivatives, which might serve as precursors for further functionalization.
Physicochemical Properties
Calculated and Inferred Properties
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry techniques to improve reaction yields.
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Biological Screening: Test herbicidal and antifungal activity against model organisms like Digitaria sanguinalis or Botrytis cinerea.
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Computational Studies: Perform molecular docking to predict interactions with ACCase or JNK1 .
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